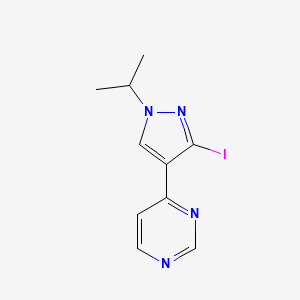
4-(3-Iodo-1-isopropyl-1H-pyrazol-4-yl)-pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine typically involves the formation of the pyrazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-iodo-1-(1-methylethyl)-1H-pyrazole with a pyrimidine derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deiodinated compounds .
科学研究应用
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- 4-[3-Bromo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
- 4-[3-Chloro-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
- 4-[3-Fluoro-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine
Uniqueness
4-[3-Iodo-1-(1-methylethyl)-1H-pyrazol-4-yl]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets .
属性
分子式 |
C10H11IN4 |
|---|---|
分子量 |
314.13 g/mol |
IUPAC 名称 |
4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11IN4/c1-7(2)15-5-8(10(11)14-15)9-3-4-12-6-13-9/h3-7H,1-2H3 |
InChI 键 |
XCSNQYJRNMSFJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C(=N1)I)C2=NC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


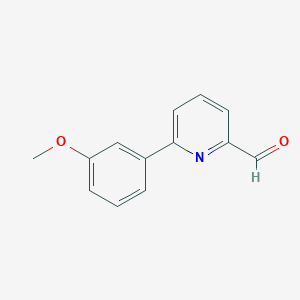

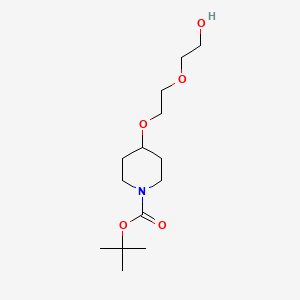

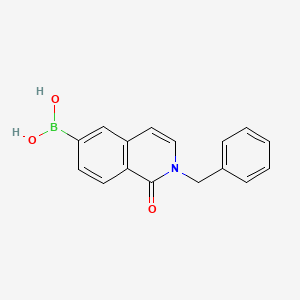
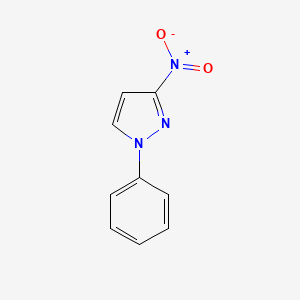
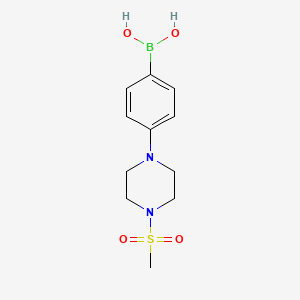
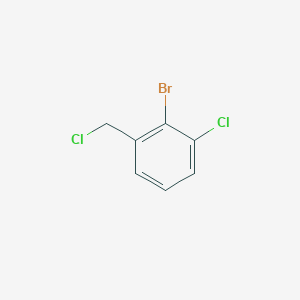
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)




